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Compound of Interest

Compound Name:
2-Chloro-4-iodo-6-

methoxypyrimidine

CAS No.: 142451-97-6

Cat. No.: B12812575

Get Quote

Executive Summary & Application Context
2-Chloro-4-iodo-6-methoxypyrimidine is a high-value intermediate in medicinal chemistry,

particularly for installing "warheads" (e.g., acrylamides) or coupling with anilines via SNAr or

metal-catalyzed cross-couplings.

Primary Challenge: Distinguishing the target 4-iodo product from the 5-iodo regioisomer

(formed via non-selective electrophilic substitution) or the 2-iodo isomer (formed via halogen

exchange scrambling).

Solution: 13C NMR provides the most definitive confirmation due to the "Heavy Atom Effect"

of iodine, while 1H NMR offers rapid assessment of regiochemical purity.

Technical Characterization: 1H & 13C NMR
Theoretical Grounding: Substituent Effects
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The pyrimidine ring's electron-deficient nature, combined with the distinct electronic properties

of Chlorine (electronegative/deshielding) and Iodine (polarizable/shielding on Carbon), creates

a unique spectral fingerprint.

H-5 Proton (Diagnostic Handle): The proton at position 5 is flanked by the C4-Iodine and C6-

Methoxy groups. It appears as a sharp singlet.

Heavy Atom Effect (13C NMR): Iodine substitution causes a significant upfield shift

(shielding) of the attached carbon (C-4) by ~30–40 ppm compared to a chlorine-substituted

carbon. This is the "gold standard" for confirmation.

Diagnostic NMR Data (Experimental & Predicted)
Solvent: CDCl₃, 298 K
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Nucleus Position
Assignm
ent

Chemical
Shift (δ,
ppm)

Multiplicit
y

Coupling
(J)

Diagnosti
c Logic

1H H-5
Aromatic

CH
7.10 – 7.35 Singlet (s) -

Flanked by

I and OMe.

Upfield of

H-6

isomers.[2]

1H OMe
Methoxy

CH₃
3.95 – 4.05 Singlet (s) -

Characteris

tic OMe on

pyrimidine.

13C C-4 C-I (Ipso) ~128 - 135 Quaternary -

Key Signal:

Upfield

relative to

C-Cl (~160

ppm).

13C C-2 C-Cl (Ipso) ~158 - 162 Quaternary -

Deshielded

by N and

Cl.

13C C-6
C-OMe

(Ipso)
~170 - 172 Quaternary -

Most

deshielded

due to O-

donating/N

-

withdrawin

g.

13C C-5
Aromatic

CH
~105 - 110 CH -

Shielded

by ortho-

OMe

resonance.
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Note: The exact shift of H-5 may vary slightly based on concentration and water content in

DMSO-d6, but the singlet multiplicity and integration are constant.

Comparative Analysis: Distinguishing Alternatives
The synthesis of 2-chloro-4-iodo-6-methoxypyrimidine (often via lithiation of 2-chloro-4-

methoxypyrimidine) can yield byproducts.

Scenario A: Target vs. 5-Iodo Isomer (Regio-
misassignment)
If iodination occurs at the C-5 position (electrophilic aromatic substitution mechanism), the

spectral pattern changes drastically.

Feature
Target: 4-Iodo

Isomer

Alternative: 5-Iodo

Isomer

Differentiation

Verdict

Proton Signal H-5 (Singlet) H-6 (Singlet)
H-6 is Deshielded

(>8.0 ppm)

Shift Range δ 7.1 – 7.3 ppm δ 8.2 – 8.6 ppm

H-6 is adjacent to

Nitrogen, causing a

massive downfield

shift.

13C C-I Signal C-4 (~130 ppm) C-5 (~70-80 ppm)

C-5 is inherently

shielded; Iodine

pushes it further

upfield.

Scenario B: Target vs. Precursor (2-Chloro-4-
methoxypyrimidine)
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Incomplete reaction monitoring.

Feature Target (Product) Precursor (Starting Material)

H-5 Signal Singlet (1H) Doublet (1H, J ~5-6 Hz)

H-6 Signal Absent
Doublet (1H, J ~5-6 Hz) at

~8.2 ppm

Pattern Single aromatic peak.[3]
Two coupled aromatic peaks

(AX system).

Experimental Protocols
Sample Preparation (Standardized)
To ensure reproducibility and minimize solvent effects:

Mass: Weigh 10–15 mg of the solid product.

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

Why CDCl₃? It minimizes hydrogen bonding with the methoxy group compared to DMSO,

providing sharper peaks.

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,

LiCl/NaI from synthesis) which can broaden signals.

Instrument Parameters (400 MHz or higher)
1H NMR:

Pulse Angle: 30°.

Relaxation Delay (D1): 1.0 s (Sufficient for H-5).

Scans (NS): 16.

Spectral Width: -2 to 14 ppm.
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13C NMR (Proton Decoupled):

Relaxation Delay (D1): 2.0 s (Critical for quaternary C-I and C-Cl relaxation).

Scans (NS): >512 (Due to low sensitivity of quaternary carbons).

Line Broadening (LB): 1.0 Hz.

Visualization: Characterization Workflow
The following diagram illustrates the decision logic for confirming the product structure.
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Crude Reaction Mixture
(Post-Workup)

1H NMR Analysis
(CDCl3)

Aromatic Region Pattern?

Two Doublets (AX System)
(δ 6.6 & 8.2 ppm)

Doublets

One Singlet
(> 8.0 ppm)

Singlet >8ppm

One Singlet
(6.8 - 7.4 ppm)

Singlet ~7ppm

ID: Starting Material
(2-Chloro-4-methoxypyrimidine)

ID: 5-Iodo Isomer
(Regio-impurity)

Candidate: 4-Iodo Target
(Proceed to 13C)

13C NMR Analysis

Check C-I Shift (Ipso)

Signal ~70-90 ppm
(C-5 attached)

Upfield (<100)

Signal ~125-135 ppm
(C-4 attached)

Midfield (125-135)

CONFIRMED: 5-Iodo Isomer CONFIRMED: 2-Chloro-4-iodo-6-methoxypyrimidine

Click to download full resolution via product page
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Caption: Logical workflow for distinguishing the target 4-iodo compound from precursors and 5-

iodo regioisomers using 1H and 13C NMR markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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